AZD9291-345, also known as Osimertinib, is a third-generation epidermal growth factor receptor tyrosine kinase inhibitor specifically designed to target mutations in the epidermal growth factor receptor, particularly the T790M mutation associated with non-small cell lung cancer (NSCLC). This compound has gained significant attention due to its ability to overcome resistance to earlier generations of epidermal growth factor receptor inhibitors, making it a crucial therapeutic option in oncology.
AZD9291-345 falls under the classification of small molecule inhibitors, specifically targeting the epidermal growth factor receptor. It is categorized as an irreversible inhibitor due to its mechanism of covalently binding to the target receptor, which distinguishes it from earlier reversible inhibitors .
The synthesis of AZD9291-345 involves several key steps that ensure the formation of the compound with high purity and yield. The synthetic route typically includes:
Technical details regarding specific reagents and conditions used during synthesis can be found in patent literature and scientific publications detailing synthetic methodologies .
The molecular structure of AZD9291-345 features a complex arrangement that includes:
The molecular formula for AZD9291-345 is C19H22N4O3S, with a molecular weight of approximately 366.47 g/mol. Its structural representation highlights functional groups that facilitate interaction with the target protein .
AZD9291-345 undergoes several chemical reactions during its synthesis and when interacting with biological systems:
Technical details about these reactions can be found in pharmacokinetic studies and metabolic profiling literature.
The mechanism of action for AZD9291-345 involves:
Data from clinical trials have demonstrated significant tumor regression in patients treated with AZD9291-345 compared to those receiving standard therapies .
AZD9291-345 exhibits several notable physical properties:
Key chemical properties include:
Relevant data regarding these properties can be found in pharmacological studies assessing drug behavior within biological systems .
AZD9291-345 is primarily utilized in clinical settings for:
Ongoing research continues to explore combination therapies involving AZD9291-345 to enhance efficacy and overcome resistance mechanisms further .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3